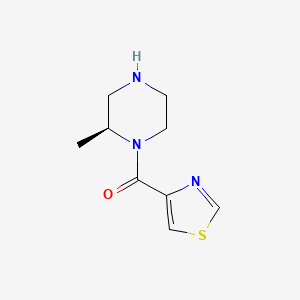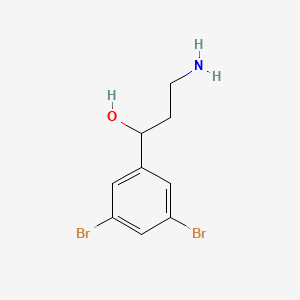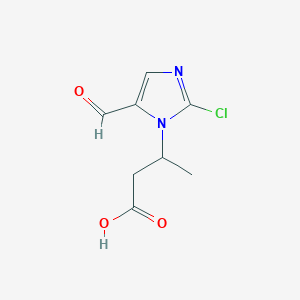![molecular formula C14H13F2NO4 B13221832 4',4'-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13221832.png)
4',4'-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a complex organic compound known for its unique structural properties It belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves multi-step organic reactions. The starting materials often include fluorinated benzene derivatives and nitro compounds. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process might include steps such as nitration, fluorination, and cyclization, followed by purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines or other reduced forms.
Substitution: Fluorine atoms can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines.
Scientific Research Applications
4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Difluoronitrobenzene
- 1,2-Difluoro-4-nitrobenzene
- 2,6-Difluoro-4-hydroxybenzonitrile
Uniqueness
4’,4’-Difluoro-6-nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H13F2NO4 |
|---|---|
Molecular Weight |
297.25 g/mol |
IUPAC Name |
4',4'-difluoro-6-nitrospiro[3H-chromene-2,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C14H13F2NO4/c15-14(16)5-3-13(4-6-14)8-11(18)10-7-9(17(19)20)1-2-12(10)21-13/h1-2,7H,3-6,8H2 |
InChI Key |
GQGIGIZWNBOGRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13221762.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-methylphenyl)propanoic acid](/img/structure/B13221763.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B13221764.png)



![3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13221779.png)





